Azide-PEG12-Tos
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Overview
Description
Azide-PEG12-Tos is a polyethylene glycol-based compound that contains both an azide group and a tosyl group. The compound is known for its use as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The hydrophilic polyethylene glycol spacer increases the solubility of the compound in aqueous media, making it highly versatile for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azide-PEG12-Tos is synthesized through a series of chemical reactions involving polyethylene glycol, azide, and tosyl groups. The general synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting it with a tosyl chloride in the presence of a base such as pyridine. This step introduces the tosyl group into the polyethylene glycol chain.
Introduction of Azide Group: The tosylated polyethylene glycol is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide. .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Azide-PEG12-Tos undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound can react with alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Nucleophilic Substitution Reactions: The tosyl group in this compound acts as a good leaving group, making it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO) or water.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions with alkyne groups.
Substituted Products: Formed through nucleophilic substitution reactions, where the tosyl group is replaced by the nucleophile.
Scientific Research Applications
Azide-PEG12-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
Azide-PEG12-Tos exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions to form stable triazole linkages, facilitating the attachment of various molecules.
Tosyl Group:
Comparison with Similar Compounds
Similar Compounds
Azide-PEG4-Tos: Contains a shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
Azide-PEG8-Tos: Has an intermediate polyethylene glycol chain length, offering a balance between solubility and reactivity.
Uniqueness
Azide-PEG12-Tos is unique due to its longer polyethylene glycol chain, which provides enhanced solubility in aqueous media and greater flexibility in bioconjugation and drug delivery applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55N3O14S/c1-30-2-4-31(5-3-30)49(35,36)48-29-28-47-27-26-46-25-24-45-23-22-44-21-20-43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-33-34-32/h2-5H,6-29H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOZAKXCMHHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55N3O14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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